

A Technical Guide to 2-Bromobenzamide: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: **2-Bromobenzamide**

Cat. No.: **B1207801**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Bromobenzamide**, a versatile building block in organic synthesis, particularly relevant to the fields of medicinal chemistry and drug discovery. This document outlines its key physicochemical properties, details a robust experimental protocol for its application in palladium-catalyzed cross-coupling reactions, and illustrates a typical synthetic workflow.

Core Compound Data

A summary of the essential quantitative data for **2-Bromobenzamide** is presented below for easy reference.

Property	Value	Source(s)
CAS Number	4001-73-4	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₆ BrNO	[1] [2] [3]
Molecular Weight	200.03 g/mol	[1] [3]

Applications in Synthesis

2-Bromobenzamide serves as a key intermediate in the synthesis of a variety of complex organic molecules. Its bromine substituent makes it an ideal substrate for transition-metal-

catalyzed cross-coupling reactions, which are fundamental to the construction of biaryl scaffolds and heterocyclic systems often found in pharmacologically active compounds.

One of the most prevalent applications of **2-Bromobenzamide** is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the aryl bromide and an organoboron species, such as an arylboronic acid, yielding a biaryl-containing amide. This motif is a common feature in many drug candidates.

Additionally, **2-Bromobenzamide** is a precursor for the synthesis of phenanthridinones, a class of nitrogen-containing heterocyclic compounds with a range of biological activities.^[1] This is typically achieved through palladium-catalyzed intramolecular C-H arylation and annulation reactions.^[1]

Experimental Protocols

The following is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction using **2-Bromobenzamide** to synthesize a biaryl amide. This protocol is adapted from established procedures for the coupling of aryl bromides.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of **2-Bromobenzamide** with an Arylboronic Acid

Objective: To synthesize an N-aryl-2-benzamide derivative via a palladium-catalyzed carbon-carbon bond formation.

Materials:

- **2-Bromobenzamide**
- Arylboronic acid (e.g., Phenylboronic acid)
- Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane, $\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{CH}_2\text{Cl}_2$)
- Base (e.g., Potassium carbonate, K_2CO_3)
- Solvent system: 1,4-Dioxane and water (degassed)

- Nitrogen or Argon gas supply
- Standard laboratory glassware for organic synthesis
- Magnetic stirrer and heating mantle or oil bath
- Apparatus for thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS)
- Equipment for aqueous work-up and column chromatography

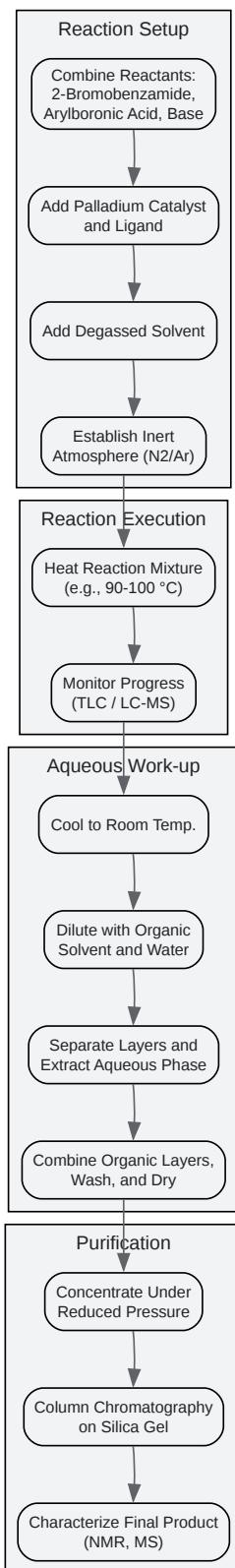
Procedure:

- Reaction Setup:
 - To a dry Schlenk flask or a round-bottom flask equipped with a reflux condenser, add **2-Bromobenzamide** (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
 - Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to establish an inert atmosphere.
 - Add the palladium catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2 \cdot \text{CH}_2\text{Cl}_2$, 0.03 equivalents) to the flask.
 - Under a positive flow of the inert gas, add the degassed solvent system of 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
- Reaction Execution:
 - With vigorous stirring, heat the reaction mixture to 90-100 °C using a heating mantle or an oil bath.
 - Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material (**2-Bromobenzamide**) is consumed. This typically takes between 4 and 12 hours.
- Work-up:

- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and water.
- Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- Combine the organic layers and wash with brine.
- Dry the combined organic layers over anhydrous sodium sulfate (Na_2SO_4), and then filter.
- Purification:
 - Concentrate the filtrate under reduced pressure to obtain the crude product.
 - Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the desired biaryl product.
- Characterization:
 - The structure and purity of the final product should be confirmed by standard analytical techniques, such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Visualized Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of a biaryl compound from **2-Bromobenzamide** using a Suzuki-Miyaura cross-coupling reaction.



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Caption: A flowchart of the experimental procedure for the Suzuki coupling.

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